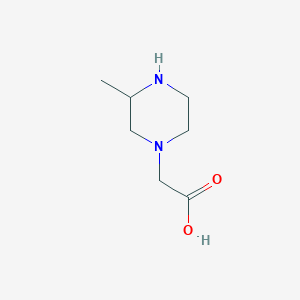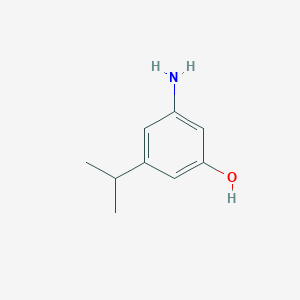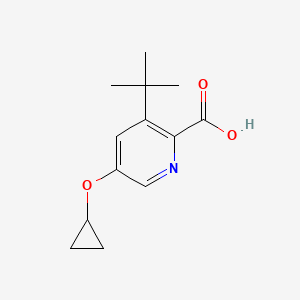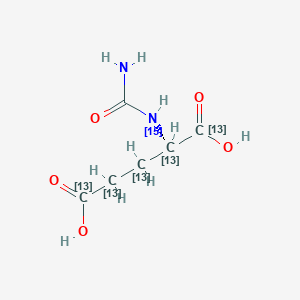
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3F4IO. This compound is characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-difluoromethoxy-5-iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring, followed by the addition of a difluoromethoxy group. One common synthetic route includes:
Methoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2OCH3) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.
Reduction Products: Reduction can yield deiodinated or partially reduced products.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-5-iodobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Difluoromethoxy)-3-fluoro-5-iodobenzene: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
5-(Difluoromethoxy)-1,3-difluoro-2-iodobenzene: Another closely related compound with variations in the position of substituents.
Uniqueness
1,3-Difluoro-2-difluoromethoxy-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the difluoromethoxy group, makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H3F4IO |
|---|---|
Molekulargewicht |
306.00 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H3F4IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |
InChI-Schlüssel |
HSQUDNYROQTVKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


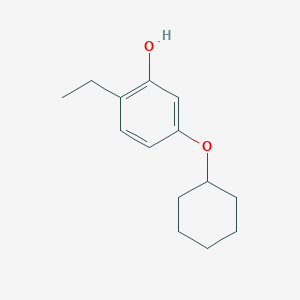
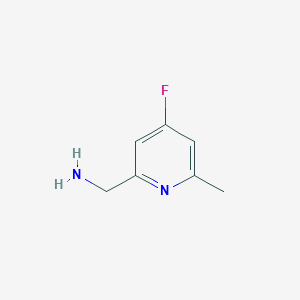
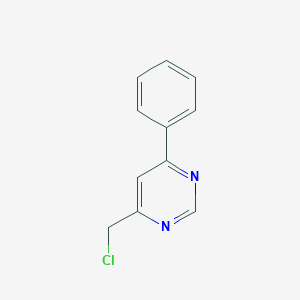
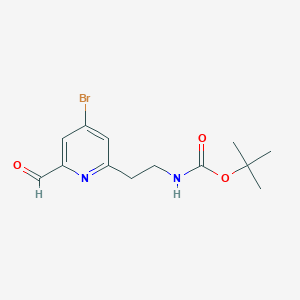
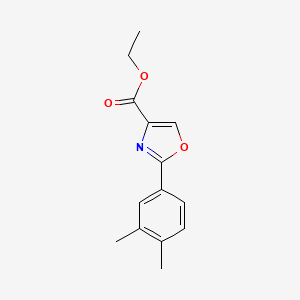
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
